2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol is a complex organic compound with the molecular formula C({12})H({20})O. It is a member of the tricyclic hydrocarbons, specifically derived from adamantane, and is known for its unique structural properties .
Vorbereitungsmethoden
The synthesis of 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of adamantane derivatives followed by selective oxidation to introduce the hydroxyl group at the desired position. Industrial production methods may involve catalytic hydrogenation and controlled oxidation processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens using reagents like chlorine or bromine under specific conditions.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound is either utilized or modified by biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol include:
1,3-Dimethyltricyclo[3.3.1.1~3,7~]decane: Lacks the ethyl and hydroxyl groups, resulting in different chemical properties and reactivity.
2-Adamantanol: Shares the tricyclic structure but differs in the position and number of substituents, affecting its physical and chemical behavior.
Tricyclo[3.3.1.1~3,7~]decan-1-ol, acetate: An ester derivative with distinct reactivity due to the presence of the acetate group.
These comparisons highlight the uniqueness of 2-Ethyl-1,3-dimethyltricyclo[331
Eigenschaften
CAS-Nummer |
388087-87-4 |
---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
2-ethyl-1,3-dimethyladamantan-2-ol |
InChI |
InChI=1S/C14H24O/c1-4-14(15)12(2)6-10-5-11(7-12)9-13(14,3)8-10/h10-11,15H,4-9H2,1-3H3 |
InChI-Schlüssel |
DWEJWCORWHNDIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2(CC3CC(C2)CC1(C3)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.